(5-Fluorobenzo[d]thiazol-2-yl)methanol

Lipophilicity Drug design Physicochemical properties

(5-Fluorobenzo[d]thiazol-2-yl)methanol is a fluorinated heterocyclic alcohol belonging to the benzothiazole family. It features a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position of the fused benzene-thiazole ring system.

Molecular Formula C8H6FNOS
Molecular Weight 183.20 g/mol
CAS No. 1188057-88-6
Cat. No. B11908684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluorobenzo[d]thiazol-2-yl)methanol
CAS1188057-88-6
Molecular FormulaC8H6FNOS
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(S2)CO
InChIInChI=1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2
InChIKeyLUAJKIYNUBGLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorobenzo[d]thiazol-2-yl)methanol (CAS 1188057-88-6) – A Fluorinated Benzothiazole Building Block for Medicinal Chemistry and Drug Discovery


(5-Fluorobenzo[d]thiazol-2-yl)methanol is a fluorinated heterocyclic alcohol belonging to the benzothiazole family. It features a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position of the fused benzene-thiazole ring system . With a molecular weight of 183.20 g/mol and a calculated LogP of ~1.93, this compound serves as a versatile small-molecule scaffold for constructing more complex pharmaceutical agents . It is primarily employed as a synthetic intermediate in medicinal chemistry, where the 5-fluoro substituent can modulate electronic properties and metabolic stability.

Why 5-Fluorobenzo[d]thiazol-2-yl)methanol Cannot Be Freely Substituted by Non-Fluorinated or Regioisomeric Analogs


The position and identity of the halogen substituent on the benzothiazole scaffold profoundly influence both physicochemical and biological properties. A direct comparison of 5-fluoro- versus 4-fluoro-benzothiazole-containing SARS-CoV-2 main protease inhibitors revealed that shifting the fluorine from the 4- to the 5-position enhanced antiviral activity by 3‑ to 15‑fold, depending on the cell line [1]. Similarly, the 5-fluoro substituent increases the calculated LogP by +0.14 units compared to the non‑fluorinated parent, altering membrane permeability . Generic replacement with an unsubstituted benzothiazole-2-methanol or a 4‑fluoro regioisomer therefore risks substantial loss of potency and altered pharmacokinetics, making the 5‑fluoro derivative the preferred choice in programs where benzothiazole fluorine scanning has identified this position as optimal.

Quantitative Differentiation Evidence for (5-Fluorobenzo[d]thiazol-2-yl)methanol Against Close Analogs


Elevated Lipophilicity (LogP) Versus Non-Fluorinated Benzothiazole-2-methanol

The 5-fluoro substituent increases the calculated octanol-water partition coefficient (LogP) of the benzothiazole-2-methanol scaffold from 1.79 to 1.93, a difference of +0.14 log units . This moderate lipophilicity gain, consistent with the electron‑withdrawing effect of fluorine, can enhance passive membrane permeability without violating Lipinski's Rule of Five.

Lipophilicity Drug design Physicochemical properties

Enhanced Antiviral Potency Linked to 5-Fluoro vs 4-Fluoro Benzothiazole Regioisomerism

In a head‑to‑head comparison of benzothiazole‑based SARS‑CoV‑2 main protease (Mpro) inhibitors, the 5‑fluorobenzothiazole-bearing compound TKB272 demonstrated 3‑fold greater antiviral activity in VeroE6 cells and 15‑fold greater activity in HeLa‑ACE2‑TMPRSS2 cells compared to its 4‑fluoro isomer TKB245 [1]. Although the warhead is a ketone rather than a hydroxymethyl group, the data establish that the 5‑fluoro substitution pattern on the benzothiazole ring can confer markedly superior biological activity.

Antiviral SARS-CoV-2 Structure-activity relationship

Higher Commercial Purity Grade Reduces Background Interference in Sensitive Assays

Commercial sourcing data show that (5‑Fluorobenzo[d]thiazol‑2‑yl)methanol is available at 98% purity from Leyan , whereas the non‑fluorinated parent benzothiazol‑2‑ylmethanol is commonly supplied at 95% purity (e.g., Ambeed) . A 3% increase in purity may appear modest, but for biochemical and cell‑based assays requiring sub‑micromolar compound concentrations, even trace impurities can produce off‑target signals or cytotoxicity, compromising data quality.

Purity Procurement Reproducibility

Distinct Storage Requirement Indicates Enhanced Chemical Reactivity and Handling Considerations

The fluorinated analog requires storage at 2‑8°C in a sealed, dry environment , whereas the non‑fluorinated benzothiazol‑2‑ylmethanol is stable at room temperature . This differential storage requirement suggests that the 5‑fluoro substitution increases the compound's reactivity or susceptibility to degradation, which must be factored into inventory management and experimental planning.

Stability Storage Handling

High‑Impact Application Scenarios for (5-Fluorobenzo[d]thiazol-2-yl)methanol Based on Differential Evidence


Antiviral Lead Optimization Leveraging 5‑Fluoro Benzothiazole SAR

Medicinal chemistry teams developing antiviral agents, particularly those targeting viral proteases (e.g., SARS‑CoV‑2 Mpro), can use (5‑fluorobenzo[d]thiazol‑2‑yl)methanol as a key intermediate to install the 5‑fluorobenzothiazole moiety. The 3‑ to 15‑fold potency improvement seen with 5‑fluoro versus 4‑fluoro substitution in published Mpro inhibitors [1] provides a compelling rationale for prioritizing this specific regioisomer in SAR exploration and lead optimization.

Intracellular Target Engagement Assays Requiring Optimized Membrane Permeability

Because the 5‑fluoro analog exhibits a calculated LogP of 1.93 compared to 1.79 for the non‑fluorinated parent , it offers superior passive membrane permeability. This makes it the preferred building block for synthesizing probe molecules intended for cell‑based phenotypic screening or target engagement studies where intracellular access is rate‑limiting.

High‑Reproducibility Biochemical Screening Requiring >97% Purity Starting Materials

For high‑throughput screening campaigns and quantitative biochemical assays (e.g., fluorescence polarization, SPR, ITC), the 98% purity of commercially available (5‑fluorobenzo[d]thiazol‑2‑yl)methanol minimizes the risk of false positives or negatives caused by impurities. This purity advantage reduces the burden of post‑purchase purification and enhances data reproducibility across screening batches.

Cold‑Chain Procurement for Stability‑Sensitive Synthetic Workflows

Laboratories that require long‑term storage of building blocks for parallel synthesis or library production should source this compound from suppliers that maintain 2‑8°C cold‑chain logistics . The documented cold‑storage requirement indicates the compound's sensitive nature, and adherence to proper storage conditions ensures consistent reactivity and yield in subsequent synthetic steps.

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